molecular formula C14H18N4O3S B5356462 N-[4-(1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDO)PHENYL]-N-METHYLACETAMIDE

N-[4-(1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDO)PHENYL]-N-METHYLACETAMIDE

Cat. No.: B5356462
M. Wt: 322.39 g/mol
InChI Key: TUMSOKSUQXZOTJ-UHFFFAOYSA-N
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Description

N-[4-(1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDO)PHENYL]-N-METHYLACETAMIDE is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDO)PHENYL]-N-METHYLACETAMIDE typically involves the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The reaction conditions often include the use of solvents such as chloroform and methanol, and the purification of the product is achieved through column chromatography using silica gel .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDO)PHENYL]-N-METHYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as bromine or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Bromine in chloroform or hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-[4-(1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDO)PHENYL]-N-METHYLACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring can also interact with metal ions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDO)PHENYL]-N-METHYLACETAMIDE is unique due to the combination of its ethyl, sulfonamide, and phenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[(1-ethylpyrazol-4-yl)sulfonylamino]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-4-18-10-14(9-15-18)22(20,21)16-12-5-7-13(8-6-12)17(3)11(2)19/h5-10,16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMSOKSUQXZOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)N(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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